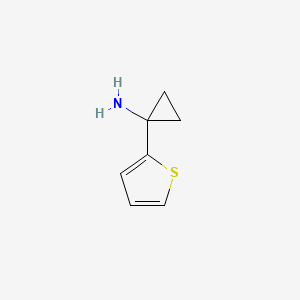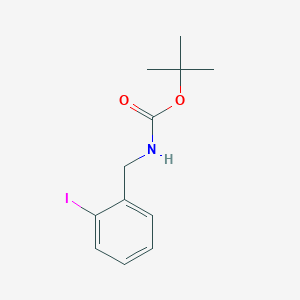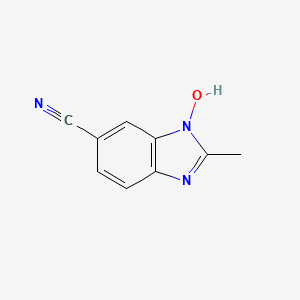
Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)-
Overview
Description
Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)-, also known as JNJ-42165279, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
Methanone is a positive allosteric modulator of the mGluR5 receptor. The mGluR5 receptor is a G protein-coupled receptor that is widely distributed in the brain. It plays an important role in synaptic plasticity, learning, and memory. Methanone enhances the activity of the mGluR5 receptor by binding to a specific site on the receptor, which leads to an increase in the production of intracellular signaling molecules such as cAMP and IP3. This, in turn, leads to an enhancement of synaptic transmission and an improvement in cognitive function.
Biochemical and physiological effects:
Methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its positive effects on cognitive function. Methanone has also been shown to reduce anxiety-like behavior in animal models, which is thought to be due to its effects on the mGluR5 receptor. In addition, Methanone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of Methanone is its selectivity for the mGluR5 receptor. This makes it a useful tool for studying the role of the mGluR5 receptor in various physiological and pathological conditions. However, one of the limitations of Methanone is its poor solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several potential future directions for the development of Methanone. One area of research is the development of more potent and selective mGluR5 positive allosteric modulators. Another area of research is the investigation of the potential use of Methanone in the treatment of addiction and other psychiatric disorders. Finally, the development of more water-soluble formulations of Methanone could improve its utility as a research tool.
Scientific Research Applications
Methanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have a positive effect on cognitive function, anxiety, depression, and addiction in various animal models. Methanone has also been investigated for its potential use in the treatment of schizophrenia, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
2,3-dihydro-1H-indol-7-yl-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-7,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHWCEDMTPIREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




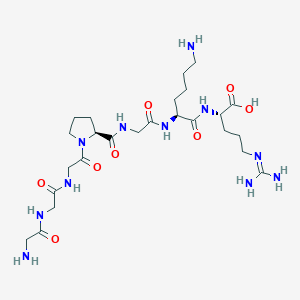
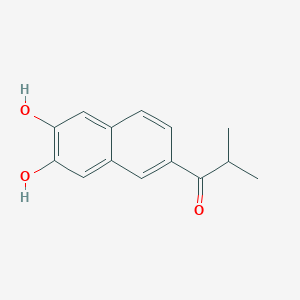
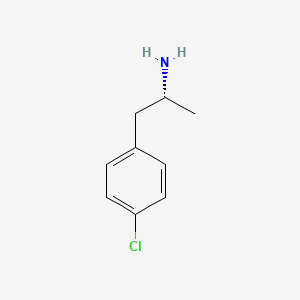


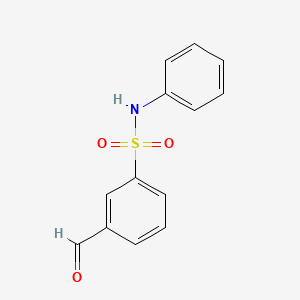
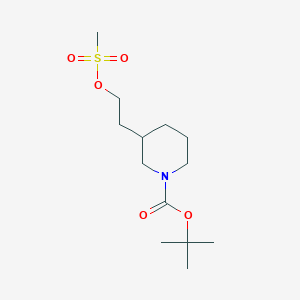
acetic acid](/img/structure/B3265440.png)
